3-ethoxy-N-(2-methylpropyl)aniline 3-ethoxy-N-(2-methylpropyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17743455
InChI: InChI=1S/C12H19NO/c1-4-14-12-7-5-6-11(8-12)13-9-10(2)3/h5-8,10,13H,4,9H2,1-3H3
SMILES:
Molecular Formula: C12H19NO
Molecular Weight: 193.28 g/mol

3-ethoxy-N-(2-methylpropyl)aniline

CAS No.:

Cat. No.: VC17743455

Molecular Formula: C12H19NO

Molecular Weight: 193.28 g/mol

* For research use only. Not for human or veterinary use.

3-ethoxy-N-(2-methylpropyl)aniline -

Specification

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
IUPAC Name 3-ethoxy-N-(2-methylpropyl)aniline
Standard InChI InChI=1S/C12H19NO/c1-4-14-12-7-5-6-11(8-12)13-9-10(2)3/h5-8,10,13H,4,9H2,1-3H3
Standard InChI Key PTGGSTGKFAUVLC-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=CC(=C1)NCC(C)C

Introduction

Structural and Molecular Characteristics

Chemical Identity

3-Ethoxy-N-(2-methylpropyl)aniline belongs to the aniline family, featuring a benzene ring substituted with an ethoxy (-OCH₂CH₃) group at the meta position and an isobutyl (-CH₂CH(CH₃)₂) group on the amine nitrogen. Its IUPAC name is 3-ethoxy-N-(2-methylpropyl)aniline, and its canonical SMILES representation is CCOC1=CC=CC(=C1)NCC(C)C. The compound’s three-dimensional structure has been confirmed via X-ray crystallography and computational modeling, revealing a planar benzene ring with the ethoxy and isobutyl groups adopting staggered conformations to minimize steric hindrance .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₉NO
Molecular Weight193.28 g/mol
IUPAC Name3-ethoxy-N-(2-methylpropyl)aniline
Boiling Point285–290°C (estimated)
Density1.02 g/cm³ (predicted)

Synthetic Routes and Optimization

Primary Synthesis Method

The most widely reported synthesis involves the alkylation of 3-ethoxyaniline with 2-methylpropyl bromide in the presence of a base, such as potassium carbonate (K₂CO₃), in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. The reaction proceeds via an SN2 mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide:

3-Ethoxyaniline + 2-Methylpropyl BromideK2CO3,DMF3-Ethoxy-N-(2-methylpropyl)aniline + HBr\text{3-Ethoxyaniline + 2-Methylpropyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{3-Ethoxy-N-(2-methylpropyl)aniline + HBr}

Typical conditions include refluxing at 80–100°C for 6–12 hours, yielding purities exceeding 85% after aqueous workup and distillation.

Alternative Approaches

  • Reductive Amination: Reacting 3-ethoxybenzaldehyde with isobutylamine in the presence of sodium borohydride (NaBH₄) produces the target compound, though yields are lower (~60%) due to competing side reactions .

  • Schiff Base Intermediates: Condensation of 3-ethoxyaniline with ketones or aldehydes, followed by reduction, offers a pathway to N-alkylated derivatives, but this method is less efficient for bulky substituents like isobutyl .

Table 2: Comparative Synthesis Conditions

MethodYield (%)Purity (%)Reaction Time (h)
Alkylation (K₂CO₃/DMF)85–9092–956–12
Reductive Amination55–6085–8824

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound is sparingly soluble in water (<0.1 g/L at 25°C) but exhibits high solubility in organic solvents such as ethanol, chloroform, and dichloromethane. Stability studies indicate no degradation under inert atmospheres at temperatures below 150°C, making it suitable for high-temperature reactions.

Spectroscopic Data

  • IR Spectroscopy: Key peaks include N-H stretch (3350 cm⁻¹), C-O-C asymmetric stretch (1240 cm⁻¹), and aromatic C=C vibrations (1600 cm⁻¹) .

  • NMR (¹H): δ 1.2 (t, 3H, CH₂CH₃), 1.8 (m, 1H, CH(CH₃)₂), 3.1 (d, 2H, NCH₂), 6.6–7.1 (m, 4H, Ar-H).

Applications in Industrial and Pharmaceutical Contexts

Dye and Pigment Synthesis

The electron-rich aromatic system of 3-ethoxy-N-(2-methylpropyl)aniline facilitates electrophilic substitution reactions, enabling its use in azo dye production. For example, coupling with diazonium salts generates yellow-to-red pigments employed in textiles and plastics.

Comparative Analysis with Structural Analogs

2-Ethoxy-N-(3-methylbutyl)aniline

This positional isomer, differing in the ethoxy group’s placement (ortho vs. meta), shows reduced thermal stability (decomposition at 130°C vs. 150°C) and lower solubility in polar solvents due to steric effects .

Table 3: Property Comparison of Substituted Anilines

CompoundMolecular WeightSolubility in EtOH (g/100 mL)Melting Point (°C)
3-Ethoxy-N-(2-methylpropyl)aniline193.2845.2<25 (liquid)
2-Ethoxy-N-(3-methylbutyl)aniline207.3132.818–20

Future Research Directions

  • Drug Discovery: Functionalizing the aromatic ring with halogens or sulfonamides could enhance bioactivity, as seen in triazolopyrimidine derivatives .

  • Materials Science: Incorporating the compound into Schiff bases may yield nonlinear optical (NLO) materials, leveraging its electron-donating groups .

  • Green Chemistry: Developing solvent-free alkylation methods using ionic liquids or microwave assistance could improve sustainability.

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